N-(Dibenzo[b,d]furan-3-yl)benzothioamide N-(Dibenzo[b,d]furan-3-yl)benzothioamide
Brand Name: Vulcanchem
CAS No.: 28989-20-0
VCID: VC17288325
InChI: InChI=1S/C19H13NOS/c22-19(13-6-2-1-3-7-13)20-14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H,(H,20,22)
SMILES:
Molecular Formula: C19H13NOS
Molecular Weight: 303.4 g/mol

N-(Dibenzo[b,d]furan-3-yl)benzothioamide

CAS No.: 28989-20-0

Cat. No.: VC17288325

Molecular Formula: C19H13NOS

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

N-(Dibenzo[b,d]furan-3-yl)benzothioamide - 28989-20-0

Specification

CAS No. 28989-20-0
Molecular Formula C19H13NOS
Molecular Weight 303.4 g/mol
IUPAC Name N-dibenzofuran-3-ylbenzenecarbothioamide
Standard InChI InChI=1S/C19H13NOS/c22-19(13-6-2-1-3-7-13)20-14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H,(H,20,22)
Standard InChI Key CISCFAAREFSAHA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Introduction

N-(Dibenzo[b,d]furan-3-yl)benzothioamide is a complex organic compound belonging to the class of benzothioamides. It features a dibenzo[b,d]furan moiety attached to a benzothioamide group, which contributes to its unique chemical properties and potential biological activities. The dibenzo[b,d]furan structure is known for its presence in various natural products and synthetic compounds with notable biological activities, including antimicrobial and anticancer properties.

Synthesis and Chemical Reactions

The synthesis of N-(Dibenzo[b,d]furan-3-yl)benzothioamide involves the combination of dibenzo[b,d]furan derivatives with benzothioamide precursors. This process requires careful control of reaction conditions to achieve optimal yields and selectivity. The compound can participate in various chemical reactions typical of thioamides, including nucleophilic substitution and addition reactions.

Potential Chemical Reactions

  • Nucleophilic Substitution: The thioamide group can undergo nucleophilic substitution reactions, potentially leading to the formation of new compounds with different functional groups.

  • Addition Reactions: The aromatic rings in the compound may participate in addition reactions, such as electrophilic aromatic substitution.

Biological Activities and Potential Applications

While the exact mechanism of action for N-(Dibenzo[b,d]furan-3-yl)benzothioamide in biological systems is not fully understood, its structural features suggest potential biological activities. The dibenzo[b,d]furan moiety is associated with compounds exhibiting antimicrobial and anticancer properties. Further research is needed to explore its interactions with biological targets and potential applications in medicinal chemistry.

Potential Applications Table

FieldPotential Application
Medicinal ChemistryAntimicrobial and anticancer agents
Organic SynthesisBuilding block for complex organic molecules
Biological ResearchTool for studying interactions with biological targets

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